2-BUTANONE OXIME

Oxygen scavenger Boiler water treatment Corrosion inhibition

2-Butanone oxime (MEKO) delivers 67–71% faster oxygen scavenging kinetics than diethylhydroxylamine in boiler water systems (0.080 vs 0.048 M⁻¹·s⁻¹ at 50°C), enabling rapid passivation during startup. As the benchmark anti-skinning agent in alkyd coatings, it outperforms 2-pentanone oxime due to optimal vapor pressure for long-term skinning prevention. Its blocked isocyanates deblock at 80–120°C, enabling low-temperature PU curing on heat-sensitive substrates. The oxime silane crosslinkers derived from MEKO provide neutral-cure silicone sealants compatible with copper, brass, galvanized steel, and acid-sensitive marble. Note: EU CLP Carc. 1B; implement exposure controls and review labeling for mixtures ≥0.1%.

Molecular Formula C13H19NO2
Molecular Weight 0
CAS No. 10341-59-0
Cat. No. B1170169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BUTANONE OXIME
CAS10341-59-0
Synonyms(Z)-2-Butanone oxime
Molecular FormulaC13H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanone Oxime (CAS 10341-59-0): Technical Baseline for Anti-Skinning, Oxygen Scavenging, and Isocyanate Blocking Applications


2-Butanone oxime (CAS 96-29-7 for the E/Z mixture; CAS 10341-59-0 designates the (Z)-isomer), also known as methyl ethyl ketoxime (MEKO), is an organic oxime derivative of methyl ethyl ketone with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol. It appears as a colorless to pale yellow liquid at room temperature with a characteristic musty odor, exhibiting a boiling point of 152–153 °C at atmospheric pressure, a density of 0.92–0.924 g/mL at 20–25 °C, and water solubility of approximately 100 g/L at 20 °C. [1] The compound functions industrially as an anti-skinning agent in alkyd paints and coatings, an isocyanate blocking agent in polyurethane systems, an oxygen scavenger/corrosion inhibitor in boiler water treatment, and a precursor to oxime silane crosslinkers for neutral-cure silicone sealants. [2]

2-Butanone Oxime (CAS 10341-59-0): Why Oxime-Class Interchangeability Fails Without Quantitative Performance Verification


Substituting 2-butanone oxime (MEKO) with structurally related oximes such as acetone oxime, 2-pentanone oxime (MPKO), or cyclohexanone oxime without quantitative performance verification is scientifically unsound. Within the oxime class, differences in alkyl chain length, branching, and ring structure produce substantial divergences in critical application parameters including vapor pressure governing evaporation-dependent anti-skinning efficacy, deblocking temperature determining polyurethane curing profiles, and oxygen scavenging kinetics influencing corrosion control performance. [1] Furthermore, divergent toxicological classifications across oximes—with MEKO and acetone oxime both designated as Category 1B carcinogens under EU CLP Regulation—create distinct regulatory compliance requirements that render direct substitution potentially non-compliant without reformulation assessment. [2] The following evidence guide provides quantifiable, comparator-based differentiation data to support scientifically justified selection and procurement decisions.

2-Butanone Oxime (CAS 10341-59-0): Quantitative Differentiation Evidence vs. DEHA, 2-Pentanone Oxime, Butyraldehyde Oxime, and Hydrazine


Oxygen Scavenging Kinetics: 2-Butanone Oxime vs. Diethylhydroxylamine (DEHA) in Simulated PWR Steam Generator Conditions

In a head-to-head comparative study evaluating hydrazine alternatives under simulated pressurized water reactor (PWR) steam generator inlet conditions, 2-butanone oxime (MEKO) demonstrated a second-order rate constant for oxygen scavenging of 0.024 ± 0.003 M⁻¹·s⁻¹ at 25 °C and 0.080 ± 0.010 M⁻¹·s⁻¹ at 50 °C. In contrast, diethylhydroxylamine (DEHA), another commercially employed oxygen scavenger, exhibited a second-order rate constant of 0.014 ± 0.002 M⁻¹·s⁻¹ at 25 °C and 0.048 ± 0.006 M⁻¹·s⁻¹ at 50 °C. [1]

Oxygen scavenger Boiler water treatment Corrosion inhibition Nuclear power plant chemistry

Anti-Skinning Efficacy: 2-Butanone Oxime (MEKO) vs. 2-Pentanone Oxime (MPKO) Relative Efficiency

In direct formulation testing of air-drying, high-solids long-oil alkyd coatings (SETAL 312 SM-88 reference formulation), 2-butanone oxime (MEKO) and 2-pentanone oxime (MPKO) were evaluated for anti-skinning efficiency. The evaluation concluded that 2-pentanone oxime is less efficient than MEKO as an anti-skinning agent, with its lower vapor pressure being cited as a contributing factor to reduced long-term skinning prevention performance. [1] Although precise quantitative efficiency ratios were not reported as absolute values, the directional finding that MEKO provides superior anti-skinning efficiency relative to 2-pentanone oxime is firmly established.

Anti-skinning agent Alkyd paint Coating formulation Skinning prevention

Reproductive and Postnatal Toxicity Profile: 2-Butanone Oxime vs. Class-Level Reproductive Toxicants

In a two-generation reproductive toxicity study conducted with CD (Sprague-Dawley) rats, 2-butanone oxime (MEKO) was administered by gavage in water at doses of 0, 10, 100, and 200 mg/kg/day. Despite observing dose-related adult systemic toxicity (reduced body weights, anemia, hepatic/splenic histologic effects) across all doses tested, there was no evidence of reproductive organ pathology, mammary gland pathology, or reproductive/postnatal toxicity at any dose level up to 200 mg/kg/day—the highest dose tested. [1] Consequently, the study established a reproductive and postnatal toxicity NOAEL (No Observed Adverse Effect Level) of at least 200 mg/kg/day. [2]

Reproductive toxicology NOAEL Two-generation study Developmental toxicity

Isocyanate Deblocking Temperature: 2-Butanone Oxime vs. ε-Caprolactam and β-Ketoesters

A systematic DSC and IR spectroscopic study of blocked isocyanates demonstrated that thermal deblocking is possible only with isocyanates blocked with ε-caprolactam or 2-butanone oxime, but not with β-ketoester blocking agents. For 2-butanone oxime, the dissociation of blocked aromatic isocyanates initiates at approximately 80 °C and proceeds rapidly at 120 °C. [1] For blocked aliphatic isocyanates, the temperature of dissociation (Td) is higher, at approximately 120 °C. [2]

Blocked isocyanate Polyurethane coating Thermal deblocking Crosslinking agent

Curing Byproduct Neutrality: 2-Butanone Oxime-Based Silane Crosslinkers vs. Acetoxy and Amine Cure Systems

In moisture-curing silicone sealant applications, crosslinkers derived from 2-butanone oxime release 2-butanone oxime as the curing byproduct rather than acetic acid (acetoxy systems) or amines (amine systems). The neutral character of liberated 2-butanone oxime enables application on corrosion-sensitive substrates—including metals such as copper, brass, and galvanized steel, as well as marble and other acid-sensitive natural stones—where acidic or basic curing byproducts would cause substrate degradation or discoloration. [1]

Silicone sealant Neutral cure Oxime silane Corrosion-sensitive substrate

2-Butanone Oxime (CAS 10341-59-0): Evidence-Driven Application Scenarios for Technical Procurement


Industrial Boiler Water Treatment: Oxygen Scavenger Selection for Faster Kinetics vs. DEHA

Procurement for industrial boiler water treatment systems requiring rapid dissolved oxygen depletion should prioritize 2-butanone oxime over diethylhydroxylamine based on a 67–71% faster second-order oxygen scavenging reaction rate (0.080 vs. 0.048 M⁻¹·s⁻¹ at 50 °C) demonstrated in simulated PWR steam generator conditions. [1] The accelerated kinetics enable more efficient passivation and reduced corrosion risk during boiler startup and transient operational periods. However, procurement decisions must also account for the compound's Carcinogen Category 1B classification under EU CLP Regulation [2] and implement appropriate exposure controls.

Alkyd Paint Anti-Skinning: Formulation Efficiency and Regulatory Compliance Considerations

In alkyd paint and coating manufacturing, 2-butanone oxime remains the anti-skinning benchmark against which alternatives are measured. [1] While 2-pentanone oxime has emerged as a regulatory-driven alternative due to similar alkyl chain structure, direct formulation comparisons confirm 2-pentanone oxime is less efficient as an anti-skinning agent due to lower vapor pressure, potentially requiring dosage adjustment to maintain equivalent long-term skinning prevention. [2] Procurement decisions should weigh this efficiency advantage against the EU CLP Carcinogen Category 1B classification (effective March 2022) and associated labeling requirements triggered at ≥0.1% concentration. [3]

Low-Bake Polyurethane Coatings: Blocked Isocyanate Systems Requiring Moderate Deblocking Temperature

For polyurethane coating applications where thermal curing must occur at ≤120 °C (e.g., heat-sensitive substrates, energy-constrained manufacturing), 2-butanone oxime-blocked isocyanates provide a critical performance window: deblocking initiates at approximately 80 °C and proceeds rapidly at 120 °C for aromatic isocyanates. [1] This temperature profile distinguishes MEKO from β-ketoester blocking agents, which fail to deblock thermally, and from higher-temperature blocking agents (e.g., certain alcohols and phenols) that require cure schedules exceeding substrate thermal tolerance. [2]

Neutral-Cure Silicone Sealants for Corrosion-Sensitive Substrates

Silicone sealant formulations for applications involving copper, brass, galvanized steel, or acid-sensitive marble substrates require oxime silane crosslinkers derived from 2-butanone oxime. [1] The neutral character of the liberated 2-butanone oxime byproduct during moisture curing prevents the corrosion and substrate degradation associated with acetic acid evolution from acetoxy-cure systems or amine release from amine-cure systems. [2] This substrate compatibility profile represents a binary functional requirement that non-oxime cure chemistries cannot satisfy.

Technical Documentation Hub

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